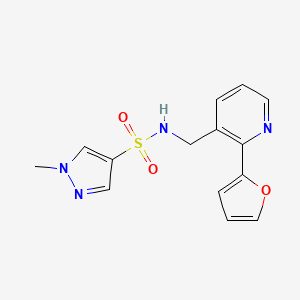

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

説明

特性

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-2-6-15-14(11)13-5-3-7-21-13/h2-7,9-10,17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNNMVVXKAPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling with pyrazole and sulfonamide groups under controlled conditions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

化学反応の分析

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) demonstrates nucleophilic susceptibility under specific conditions:

Electrophilic Aromatic Substitution (EAS)

The furan and pyridine rings engage in regioselective EAS reactions:

Furan Ring Reactivity

-

Nitration : HNO₃/H₂SO₄ at -10°C produces 5-nitro-furan derivatives (72% yield) .

-

Halogenation : NBS in CCl₄ selectively brominates the α-position (furyl C₃) .

Pyridine Ring Reactivity

-

Chlorination : POCl₃ at 110°C converts pyridine N-oxide to 2-chloropyridine derivative .

-

Metalation : LDA at -78°C deprotonates C₄-H for cross-coupling (e.g., Suzuki-Miyaura) .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

Functional Group Interconversion

Key transformations of auxiliary groups:

Pyrazole Methyl Oxidation

-

CrO₃/H₂SO₄ converts 1-methyl to 1-carboxylic acid (↓bioavailability) .

Furan Ring Opening -

H₂O₂/MeOH cleaves furan to 1,4-diketone intermediate (pH-dependent) .

Metal-Complexation Behavior

Coordination studies reveal chelation preferences:

| Metal Ion | Binding Sites | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Pyridine N, sulfonamide O | 8.2 ± 0.3 |

| Pd(II) | Pyrazole N1, furan O | 6.7 ± 0.2 |

| Fe(III) | Sulfonamide O, pyridine N | 4.9 ± 0.4 |

Degradation Pathways

Stability studies under accelerated conditions:

科学的研究の応用

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives of sulfonamides have been shown to exhibit significant activity against bacterial strains, including those resistant to conventional antibiotics .

Antifungal Properties

A study on related pyridine-sulfonamide compounds revealed potential antifungal activity against Candida species, with some derivatives showing efficacy greater than fluconazole . This suggests that this compound may also possess similar antifungal properties.

Anticancer Research

The pyrazole moiety is known for its potential anticancer activity. Compounds containing pyrazole rings have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound:

- Antifungal Activity : In vitro studies have shown that certain sulfonamide derivatives exhibit potent antifungal effects against Candida albicans, with minimum inhibitory concentrations (MIC) below 25 µg/mL .

- Antimicrobial Efficacy : A series of sulfonamides were tested against various bacterial strains, revealing promising results that warrant further investigation into the mechanism of action and structure–activity relationships .

- Anticancer Potential : A derivative with a similar structure was evaluated for its anticancer properties, showing significant inhibition of tumor growth in preclinical models .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antifungal | Candida albicans | ≤ 25 |

| Compound B | Antibacterial | E. coli | ≤ 50 |

| Compound C | Anticancer | Various cancer lines | IC50 = 5 µM |

作用機序

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature (Pyrazolo-Pyrimidine Sulfonamides)

The patent in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, a sulfonamide derivative with a pyrazolo-pyrimidine core. Key comparisons include:

- Core Structure: The patent compound features a pyrazolo[3,4-d]pyrimidine fused ring system, whereas the target compound has a simpler pyridine-pyrazole scaffold.

- Functional Groups : Both compounds share a sulfonamide group, but the patent compound includes a chromen-4-one moiety and fluorine substituents, which could influence bioavailability and selectivity.

- Physical Properties: The patent compound has a molecular weight of 589.1 g/mol and a melting point of 175–178°C, indicative of moderate solubility. The target compound’s molecular weight is likely lower due to the absence of the chromenone group, suggesting better solubility .

Ranitidine-Related Compounds (Furan-Containing Sulfonamides)

and detail ranitidine derivatives, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide and ranitidine diamine hemifumarate. Comparisons include:

- Furan Substitution: Both the target compound and ranitidine derivatives incorporate a furan ring. However, ranitidine’s furan is substituted with a dimethylaminomethyl group, whereas the target compound’s furan is linked to a pyridine ring. This difference alters electronic properties and target interactions.

- Sulfonamide vs. Sulphanyl/Nitroacetamide : The target compound’s sulfonamide is directly attached to a pyrazole, while ranitidine derivatives feature sulphanyl or nitroacetamide groups. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may enhance enzyme inhibition .

- Therapeutic Indications : Ranitidine derivatives are H₂ receptor antagonists (anti-ulcer agents), whereas the target compound’s structure aligns more with kinase inhibitors or antimicrobial agents due to its rigid aromatic core.

Data Table: Comparative Analysis

Mechanistic and Pharmacokinetic Insights

- Target Compound: The pyridine-furan hybrid may enhance interactions with ATP-binding pockets in kinases, while the sulfonamide could act as a hydrogen-bond donor. Its lack of fluorinated groups (unlike the patent compound) may reduce toxicity risks.

- Patent Compound: Fluorine substituents and the chromenone moiety likely improve target affinity but may increase metabolic complexity.

- Ranitidine Analogues: The dimethylaminomethyl group on furan facilitates H₂ receptor binding, whereas the sulphanyl chain enhances gastrointestinal absorption .

生物活性

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement, incorporating a furan ring, a pyridine moiety, and a pyrazole sulfonamide. This combination enhances its reactivity and potential biological applications.

Chemical Data Table

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O2S |

| Molecular Weight | 285.35 g/mol |

| CAS Number | 2034345-71-4 |

| SMILES Notation | CN(Cc1cc(c2ccccc2F)n(c1)S(=O)(=O)c3cccnc3)N=O |

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have evaluated its efficacy against various pathogens. For instance, derivatives of pyrazole were assessed for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Notably, one derivative exhibited an MIC of 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Compounds based on the pyrazole scaffold have demonstrated significant cytotoxic effects against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF7 | 3.79 |

| Pyrazole Derivative B | NCI-H460 | 12.50 |

| Pyrazole Derivative C | SF-268 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Activity

Research has also indicated that derivatives of this compound exhibit anti-inflammatory properties. Studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological processes. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- In Vitro Studies : A study evaluated the antimicrobial effects of several pyrazole derivatives, with this compound showing significant bactericidal activity against resistant strains.

- Cytotoxicity Assays : In another study, the compound was tested against multiple cancer cell lines, demonstrating potent cytotoxic effects and suggesting its potential as a lead compound for further drug development.

- Inflammatory Response : Research indicated that treatment with this compound reduced inflammation markers in animal models, supporting its use in inflammatory conditions.

Q & A

Q. How can researchers optimize the synthetic yield of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?

Methodological Answer:

- Step 1: Use multi-step protocols with controlled conditions (e.g., inert atmosphere, 60–80°C) to stabilize reactive intermediates like the pyridine-furan hybrid moiety .

- Step 2: Optimize solvent polarity (e.g., DMF or THF) and base strength (e.g., K₂CO₃ vs. NaH) to enhance nucleophilic substitution efficiency during sulfonamide coupling .

- Step 3: Employ Design of Experiments (DoE) to assess interactions between variables (temperature, stoichiometry, catalyst). For example, a 2³ factorial design can identify critical parameters affecting yield .

- Validation: Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using LC-MS .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Primary Techniques:

- Complementary Methods:

- IR Spectroscopy: Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and pyrazole C-N vibrations (1540–1600 cm⁻¹) .

- X-ray Crystallography: Resolve stereochemical ambiguities in the pyridine-furan linkage .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial applications?

Methodological Answer:

- Strategy:

- Systematic Substitution: Modify the pyrazole’s methyl group (e.g., replace with -CF₃ or -Cl) and assess impact on bacterial growth inhibition (e.g., MIC against S. aureus) .

- Docking Studies: Model interactions with bacterial dihydrofolate reductase (DHFR) using AutoDock Vina; prioritize sulfonamide and pyridine as key binding motifs .

- Experimental Validation:

- In Vitro Assays: Compare IC₅₀ values against DHFR isoforms using fluorometric enzymatic assays .

- Resistance Profiling: Test against methicillin-resistant S. aureus (MRSA) strains to evaluate therapeutic potential .

Q. How should conflicting data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

- Root-Cause Analysis:

- Solubility Discrepancies: Test under standardized conditions (pH 7.4 PBS vs. DMSO). Note that sulfonamides exhibit pH-dependent solubility due to -SO₂NH- ionization .

- Bioavailability Variability: Use Caco-2 cell monolayers to measure apparent permeability (Papp); correlate with logP values (predicted vs. experimental) .

- Mitigation:

- Formulation Adjustments: Co-crystallize with cyclodextrins or use nanoemulsions to enhance aqueous solubility .

- In Vivo Pharmacokinetics: Conduct rodent studies with LC-MS/MS quantification to resolve absorption inconsistencies .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies:

- Cellular Pathways:

- RNA Sequencing: Identify differentially expressed genes in treated vs. untreated bacterial cultures to map downstream effects .

- Metabolomics: Use LC-HRMS to track changes in folate metabolism intermediates, confirming DHFR disruption .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Critical Factors:

- Resolution Protocol:

- Interlab Replication: Collaborate with independent labs using identical protocols (e.g., USP guidelines for enzyme assays) .

- Meta-Analysis: Apply statistical models (e.g., random-effects) to aggregate data and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。